Bis(1-ethyl-2-methylpropyl) Phthalate
Description
Classification and Structural Context of Bis(1-ethyl-2-methylpropyl) Phthalate (B1215562)
Bis(1-ethyl-2-methylpropyl) phthalate is a diester of phthalic acid. Its chemical structure consists of a central benzene ring with two adjacent carboxylate groups, each esterified with a 1-ethyl-2-methylpropyl group. This branched-chain structure of the alkyl group influences its physical and chemical properties, such as its viscosity, boiling point, and efficacy as a plasticizer.
Phthalates are broadly categorized based on the molecular weight and structure of their alcohol side chains. Those with shorter alkyl chains are known as low-molecular-weight phthalates, while those with longer or more complex chains are termed high-molecular-weight phthalates. The specific structure of this compound places it among the more complex, higher-molecular-weight phthalates.
Below is a data table outlining the basic chemical identifiers for this compound.
| Property | Value |
| CAS Number | 166391-24-8 |
| Molecular Formula | C20H30O4 |
| Molecular Weight | 334.45 g/mol |
Historical Overview of Phthalate Ester Research and Environmental Concerns
The history of phthalate esters dates back to the early 20th century when they were first introduced as plasticizers to improve the flexibility and durability of polymers, most notably polyvinyl chloride (PVC). Their commercial success led to their incorporation into a vast array of consumer and industrial products, including building materials, medical devices, packaging, and personal care products.
By the mid-20th century, as analytical techniques became more sophisticated, scientists began to detect the widespread presence of phthalates in the environment, including in air, water, soil, and wildlife. nih.gov This discovery prompted extensive research into their environmental fate and potential toxicity. Concerns have been raised about their potential to act as endocrine-disrupting chemicals, which can interfere with the body's hormonal systems. nih.govcbs8.com This has led to increased scrutiny and regulation of certain phthalates, particularly in products intended for vulnerable populations such as children.
Current Research Landscape for this compound and Related Phthalates
The current research landscape for phthalates is largely focused on several key areas:
Exposure Assessment: Studies continue to monitor human and environmental exposure to various phthalates and their metabolites.
Toxicology: Research is ongoing to better understand the mechanisms of phthalate toxicity, including their endocrine-disrupting effects and potential links to various health conditions.
Development of Alternatives: There is a significant drive to develop safer, non-phthalate plasticizers to replace those with known health concerns. mdpi.com
Environmental Remediation: Scientists are exploring methods to remove phthalates from contaminated environments.
Scope and Objectives of Academic Inquiry on this compound
Given the limited specific data, the scope of academic inquiry on this compound is currently more theoretical than experimental. The primary objectives for future research would be to:
Characterize Physicochemical Properties: Conduct detailed studies to determine the physical and chemical properties of this compound, which are crucial for predicting its environmental behavior.
Develop Analytical Methods: Establish and validate sensitive and specific analytical methods for the detection and quantification of this compound and its potential metabolites in various environmental and biological matrices.
Investigate Toxicological Profile: Perform in vitro and in vivo studies to assess its potential toxicity, including any endocrine-disrupting activity.
Assess Environmental Fate and Transport: Study its persistence, bioaccumulation potential, and degradation pathways in the environment.
Until such research is conducted, any assessment of this compound must be inferred from the broader understanding of phthalate esters with similar structural characteristics.
Structure
3D Structure
Properties
Molecular Formula |
C20H30O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
bis(2-methylpentan-3-yl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C20H30O4/c1-7-17(13(3)4)23-19(21)15-11-9-10-12-16(15)20(22)24-18(8-2)14(5)6/h9-14,17-18H,7-8H2,1-6H3 |
InChI Key |
ZLNLFXCARHAEHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)OC(=O)C1=CC=CC=C1C(=O)OC(CC)C(C)C |
Origin of Product |
United States |
Synthesis and Derivation of Bis 1 Ethyl 2 Methylpropyl Phthalate
Industrial Synthesis Pathways for Phthalate (B1215562) Esters
The industrial production of DIBP follows the general principles of phthalate ester synthesis, primarily involving the reaction of phthalic anhydride (B1165640) with an excess of isobutanol. This process is a two-step reaction where the initial reaction of the alcohol with the anhydride is rapid, forming a monoester, followed by a slower second esterification to yield the diester.
The core of DIBP synthesis is the Fischer-Speier esterification of phthalic anhydride with isobutanol. Phthalic anhydride, a white crystalline solid, is the primary acidic precursor, while isobutanol, a branched-chain alcohol, provides the alkyl groups. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards the formation of the diester by removing the water produced during the reaction.
Industrial processes often utilize a molar excess of the alcohol to ensure complete conversion of the phthalic anhydride. The reaction can be carried out in a batch or continuous process, with the choice depending on the production scale and economic considerations. After the reaction, the excess alcohol is typically recovered and recycled. The crude DIBP then undergoes purification steps, which may include neutralization of the catalyst, washing, and distillation to achieve the desired purity.
Table 1: Industrial Synthesis Parameters for Diisobutyl Phthalate (DIBP)
| Parameter | Value/Condition |
|---|---|
| Reactants | Phthalic anhydride, Isobutanol |
| Molar Ratio (Phthalic Anhydride:Isobutanol) | Typically 1:1.35 to 1:3 wikipedia.orggoogle.comgoogle.com |
| Temperature | 120-240 °C google.cominternationaljournals.co.inaip.org |
| Pressure | Atmospheric or reduced pressure wikipedia.orginternationaljournals.co.in |
| Reaction Time | 1-20 hours, depending on catalyst and temperature google.comgoogle.com |
| Catalyst | Sulfuric acid, Methane (B114726) sulfonic acid, Aluminum oxide, etc. wikipedia.orggoogle.comresearchgate.net |
| Byproduct | Water wikipedia.org |
Catalysts are crucial for achieving efficient and economically viable production of DIBP by accelerating the slow second esterification step. A variety of catalysts have been employed in industrial settings.
Acid Catalysts: Concentrated sulfuric acid is a traditional and effective catalyst for this esterification process. wikipedia.orggoogle.com Other acid catalysts like methane sulfonic acid have also been investigated and show good activity. researchgate.net While effective, mineral acids can lead to corrosion issues and the need for neutralization steps, which can generate waste.
Solid Acid Catalysts: To overcome the drawbacks of liquid acid catalysts, solid acid catalysts have been developed. These include ion-exchange resins and sulfated zirconia. ias.ac.in A notable development is the use of sulfonated graphene, which acts as a highly efficient and reusable heterogeneous catalyst, offering a more environmentally friendly alternative with high yields (up to 95%). wikipedia.org
Lewis Acids: Lewis acids such as iron(III) chloride have also been used as catalysts, allowing the reaction to proceed at lower temperatures. wikipedia.org
Other Catalysts: Other catalytic systems, including those based on titanium, zirconium, and tin compounds, are also utilized in the broader production of phthalate esters and can be applied to DIBP synthesis. google.com Functionalized dicationic ionic liquids have also been explored as green and efficient catalysts for phthalate ester synthesis. ias.ac.in
Table 2: Comparison of Catalytic Systems for Diisobutyl Phthalate (DIBP) Synthesis
| Catalyst | Catalyst Type | Advantages | Disadvantages | Reported Yield |
|---|---|---|---|---|
| Sulfuric Acid | Homogeneous Acid | High activity, low cost wikipedia.orggoogle.com | Corrosive, generates waste during neutralization wikipedia.org | ~92-99.5% aip.org |
| Methane Sulfonic Acid | Homogeneous Acid | High activity researchgate.net | Similar to sulfuric acid | - |
| Sulfonated Graphene | Heterogeneous Solid Acid | Reusable, environmentally friendly, high yield wikipedia.org | Higher initial cost | 95% wikipedia.org |
| Iron(III) Chloride | Homogeneous Lewis Acid | Allows for lower reaction temperatures wikipedia.org | Requires separation | - |
| Aluminum Oxide | Heterogeneous Solid Acid | Less corrosive google.com | May have lower activity than strong acids | - |
| Functionalized Dicationic Ionic Liquids | Homogeneous/Heterogeneous | Green, efficient, easy separation ias.ac.in | Higher cost | Up to 98.8% ias.ac.in |
Investigation of Natural Biosynthesis Mechanisms for Phthalate Esters
While phthalate esters are predominantly known as synthetic industrial chemicals, a growing body of evidence suggests their presence in various biological systems, raising questions about their natural origins.
Research has led to the isolation and identification of Bis(1-ethyl-2-methylpropyl) Phthalate (DIBP) from plant sources. This discovery challenges the long-held assumption that all environmental phthalates are of anthropogenic origin.
Onosma bracteata : Scientific studies have reported the isolation of 1,2-benzenedicarboxylic acid, bis(2-methylpropyl) ester (DIBP) from the ethyl acetate (B1210297) fraction of this medicinal plant.
Spondias mombin : The stem bark extract of this plant has also been found to contain 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester.
The presence of DIBP in these plants suggests the existence of biosynthetic pathways capable of producing this branched-chain phthalate ester. However, the exact mechanisms of this biosynthesis are still under investigation. Other phthalate analogs, such as di-n-butyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), have been identified in a wider range of organisms, including algae, bacteria, and fungi. wikiwand.commdpi.com For instance, the red alga Bangia atropurpurea has been shown to synthesize both DEHP and DBP de novo. mdpi.com
The specific metabolic pathways leading to the biosynthesis of DIBP in plants and microorganisms are not yet fully elucidated. However, based on the known metabolic capabilities of these organisms, plausible pathways can be hypothesized.
The biosynthesis of DIBP would require the convergence of two metabolic routes: one for the production of the phthalic acid core and another for the synthesis of the isobutanol side chains.
Phthalic Acid Moiety: It is theorized that the shikimic acid pathway, a central metabolic route in plants and microorganisms for the synthesis of aromatic compounds, could be involved in the formation of the phthalic acid precursor. researchgate.net This pathway leads to the production of chorismate, which can be a precursor to various aromatic acids.
Isobutanol Side Chains: Isobutanol is a known product of amino acid metabolism, specifically the catabolism of L-valine. Microorganisms, including some bacteria and yeasts, are known to produce isobutanol through the Ehrlich pathway. researchgate.netchemrxiv.org It is plausible that plants could also possess similar pathways for the synthesis of branched-chain alcohols.
The final step in the biosynthesis would involve an enzymatic esterification reaction, where a specific enzyme, likely an acyltransferase, would catalyze the condensation of phthalic acid (or an activated form like phthaloyl-CoA) with two molecules of isobutanol. Research into microbial engineering has demonstrated the feasibility of producing branched-chain esters by combining pathways for acid and branched-chain alcohol production with the action of alcohol acyltransferases (AATs). nih.govnih.govresearchgate.netresearchgate.net This provides a model for how such a synthesis could occur in nature.
Further research, including isotopic labeling studies and the identification of specific enzymes, is needed to confirm these hypothetical pathways and to understand the genetic and regulatory mechanisms involved in the natural production of DIBP.
Emerging Methodologies for Green Synthesis of Phthalate Ester Substitutes
The growing concerns over the environmental and health impacts of certain phthalates have spurred the development of green and sustainable alternatives. These emerging methodologies focus on the use of renewable feedstocks and environmentally benign catalytic processes to produce high-performance plasticizers.
Several classes of bio-based plasticizers are being actively researched and developed as substitutes for high molecular weight phthalates like DIBP.
Citric Acid-Based Plasticizers: Esters of citric acid, such as acetyl tributyl citrate (B86180) (ATBC), are considered safe and effective plasticizers. researchgate.netinternationaljournals.co.in Research is ongoing to synthesize novel citric acid-based plasticizers with improved properties. The synthesis typically involves the esterification of citric acid with various alcohols, followed by acetylation. researchgate.netinternationaljournals.co.inneliti.comresearchgate.net
Vegetable Oil-Based Plasticizers: Renewable resources like castor oil and soybean oil are being utilized to synthesize a variety of plasticizers. researchgate.netmdpi.comnih.govtheired.org Methodologies include epoxidation and esterification of the fatty acids present in these oils to create molecules with good plasticizing properties. For example, epoxidized soybean oil (ESBO) is a widely used bio-based secondary plasticizer. The synthesis of castor oil-based plasticizers often involves reactions at the hydroxyl group of ricinoleic acid to introduce different functional groups, thereby tuning the plasticizer's performance. mdpi.comnih.govtheired.org
Lignin-Derived Plasticizers: Lignin (B12514952), a complex aromatic polymer and a major component of lignocellulosic biomass, is being explored as a source for valuable aromatic chemicals, including precursors for plasticizers. chemrxiv.orgacs.orgresearchgate.netacs.orglabpartnering.org Research has shown that lignin can be depolymerized to produce aromatic monomers like vanillic acid and syringic acid, which can then be converted into methoxyterephthalate derivatives. These bio-derived terephthalates have shown promise as effective and potentially safer alternatives to traditional phthalates, exhibiting comparable plasticizing efficiency and lower volatility. chemrxiv.orgacs.orgacs.org
Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers a green and highly selective route for the synthesis of plasticizers. researchgate.netnih.govacs.org Enzymatic esterification and transesterification reactions can be carried out under mild conditions, reducing energy consumption and byproduct formation. For instance, immobilized lipases have been successfully used to catalyze the synthesis of bio-based plasticizers like 2,5-furandicarboxylate isooctyl ester. acs.org Enzymatic processes are also being explored for the synthesis of branched-chain esters. nih.gov
Table 3: Emerging Green Synthesis Methodologies for Phthalate Ester Substitutes
| Feedstock/Methodology | Type of Substitute | Key Advantages | Example of Synthesis |
|---|---|---|---|
| Citric Acid | Citrate Esters | Biodegradable, non-toxic researchgate.netinternationaljournals.co.in | Esterification of citric acid with butanol followed by acetylation to form Acetyl Tributyl Citrate (ATBC) researchgate.netinternationaljournals.co.in |
| Vegetable Oils (e.g., Castor Oil) | Fatty Acid Esters, Epoxidized Oils | Renewable, biodegradable researchgate.netmdpi.com | Lipase-catalyzed esterification of castor oil fatty acids with furfuryl alcohol researchgate.net |
| Lignocellulosic Biomass (Lignin) | Aromatic Esters (e.g., Methoxyterephthalates) | Utilizes waste biomass, potential for high performance acs.orgacs.org | Electrochemical carboxylation of lignin-derived monomers to produce methoxyterephthalates acs.orgacs.org |
| Enzymatic Synthesis | Various Bio-based Esters | High selectivity, mild reaction conditions, reduced waste nih.govacs.org | Immobilized lipase-catalyzed transesterification of 2,5-furandicarboxylate dimethyl ester with isooctyl alcohol acs.org |
Environmental Occurrence and Distribution of Bis 1 Ethyl 2 Methylpropyl Phthalate
Ubiquitous Presence of Phthalate (B1215562) Esters in Environmental Compartments
Phthalate esters, including DIBP, are not chemically bound to the polymer matrix of the products they are used in. This characteristic allows them to leach, migrate, or evaporate into the environment over time, leading to their ubiquitous presence in various environmental compartments.
DIBP has been consistently detected in the atmosphere, particularly in indoor environments. Studies have reported its presence in indoor air and house dust, indicating that consumer products are a significant source of atmospheric DIBP. regulations.gov For instance, investigations in several countries, including the U.S., Germany, Sweden, Denmark, and Canada, have found DIBP in the air of nearly every home and apartment studied. regulations.gov Emission studies have also been conducted to determine the air concentrations of DIBP from various sources. nih.govresearchgate.net While DIBP is not considered persistent in the air, with an estimated half-life of about 27.6 hours, its continuous release from numerous products contributes to its ongoing presence. epa.gov
DIBP is frequently detected in a variety of aquatic environments, a consequence of runoff from urban and agricultural areas, industrial and domestic wastewater discharges, and atmospheric deposition. nih.gov
In a 2021 survey of waterbodies in Washington State, DIBP was among the phthalates analyzed in rivers, lakes, and marine water sediments. wa.gov Studies in China have identified DIBP in riverine and lake systems, with water samples from the Haihe and Hun Rivers showing medium risk levels based on its concentration. nih.gov Similarly, in the Pearl River Delta, DIBP was detected in sediment samples. researchgate.net
In marine environments, DIBP has been found in seawater and sediments. A study in Marseille Bay in the northwestern Mediterranean Sea reported the presence of DIBP, with total concentrations of six phthalate esters ranging from 130 to 1330 ng/L. nih.govmtroyal.ca In this study, DIBP and di-n-butyl phthalate (DnBP) were the most abundant phthalates after diethylhexyl phthalate (DEHP) in some bottom water samples. nih.govmtroyal.ca Along the Mediterranean coast, high concentrations of DIBP have been recorded in the seawater off the coast of Tunisia (up to 0.106 mg/L) and in the sediments of the Abruzzo coast (up to 5.17 mg/kg). mdpi.com
Concentrations of Diisobutyl Phthalate (DIBP) in Aquatic Environments
| Location | Matrix | Concentration Range |
|---|---|---|
| Haihe River, China | Surface Water | Medium Risk (RQ = 0.41) |
| Hun River, China | Surface Water | Medium Risk (RQ = 0.16) |
| Marseille Bay, Mediterranean Sea | Seawater | Part of total PAEs ranging from 130 to 1330 ng/L |
| Tunisian Coast, Mediterranean Sea | Seawater | Up to 0.106 mg/L |
| Abruzzo Coast, Mediterranean Sea | Sediment | Up to 5.17 mg/kg |
| Yellow River, China | Sediment | Medium Risk (RQ = 0.71) |
| Chao Hu Lake, China | Sediment | Medium Risk (RQ = 0.42) |
| River Mersey Estuary | Water (freely dissolved) | 0.338 to 1.100 µg/L |
| Urban lakes in Guangzhou City | Water (dissolved aqueous phase) | Mean of 0.47 µg/L |
| Lake near Kavala city industrial area | Lake Water | 0.067 to 3.800 µg/L |
DIBP's presence in terrestrial systems is primarily due to the disposal of plastic waste, sludge application, and atmospheric deposition. wikipedia.org It has the ability to adsorb onto soil and sediment particles, which can limit its mobility but also contribute to its persistence in these environments. wikipedia.org
In China, sediment samples from the Yellow River and Chao Hu Lake have shown medium risk levels of DIBP contamination. nih.gov A study in the Pearl River Delta also confirmed the presence of DIBP in sediment samples. researchgate.net Research in a subtropical city, Guangzhou, reported a mean DIBP concentration of 16.010 µg/g dry weight in urban lake sediments. epa.gov Furthermore, DIBP was detected in sediment samples from the Guanting Reservoir and lakes in Beijing, with mean concentrations ranging from 118.1 to 338.0 ng/g dry weight. epa.gov In the Kuwait coastal areas that receive sewage effluents, the average concentration of DIBP in marine sediment was 243.18 ng/g dry weight. epa.gov
Occurrence in Biota Across Trophic Levels
The widespread environmental presence of DIBP leads to its uptake and accumulation by living organisms.
DIBP is known to bioaccumulate in certain aquatic species. nih.gov A study of the Bohai Sea in China found that DIBP was one of the predominant phthalate esters in marine organisms. researchgate.net Research on the bioaccumulation of phthalate esters in aquatic food webs suggests that the bioaccumulation patterns of DIBP show no significant relationship with the trophic position of the organism, which is consistent with a lipid-water partitioning model. sfu.ca This indicates that DIBP does not appear to biomagnify up the food chain. researchgate.net
In zebrafish, exposure to DIBP has been shown to disrupt spermatogenesis and have toxic effects on male reproduction. nih.gov
Studies on the uptake of phthalates by edible plants have shown that they can be absorbed from the soil and translocated to different parts of the plant. acs.org For example, research on barley plants has investigated the accumulation and translocation of di-n-butyl phthalate (DBP), a related compound, and its morpho-physiological effects. nih.gov Phthalates can enter plants primarily through the roots and have the potential to undergo biomagnification at different trophic levels. researchgate.net
Information on is Not Publicly Available
Following a comprehensive search for scientific literature and environmental data, it has been determined that there is no specific information publicly available for the chemical compound Bis(1-ethyl-2-methylpropyl) Phthalate (CAS Number: 166391-24-8) corresponding to the requested article outline.
Extensive searches were conducted to locate data on the sources and pathways of this specific phthalate's release into the environment. However, these searches did not yield any specific research findings, data tables, or detailed reports concerning its presence in industrial discharges, wastewater effluents, its leaching from polymeric materials and consumer products, or its occurrence in atmospheric deposition and agricultural runoff.
The available environmental research on phthalates predominantly focuses on more common and widely used compounds such as Bis(2-ethylhexyl) phthalate (DEHP), Diisobutyl phthalate (DIBP), and Dibutyl phthalate (DBP). While these compounds share a basic chemical structure with this compound, their specific environmental behaviors, sources, and concentrations cannot be extrapolated to this particular, less-studied compound without violating scientific accuracy.
Therefore, due to the lack of specific data for this compound, it is not possible to generate the requested article with the required level of detail and scientific validity.
Environmental Fate and Transport Mechanisms of Bis 1 Ethyl 2 Methylpropyl Phthalate
Biodegradation Pathways in Environmental Matrices
Biodegradation is a primary mechanism for the removal of phthalates from the environment and can occur under both aerobic and anaerobic conditions. d-nb.infonih.gov Microbial communities in soil, sediment, and water play a crucial role in the breakdown of these compounds. researchgate.net The initial and rate-limiting step in the biodegradation of phthalate (B1215562) esters is the hydrolysis of the ester bonds to form phthalic acid and the corresponding alcohol. d-nb.info
Under aerobic conditions, a wide variety of microorganisms, including bacteria and fungi, are capable of degrading phthalates. researchgate.net Complete mineralization to carbon dioxide and water is often achieved by microbial consortia, where different species carry out different steps of the degradation pathway. nih.gov
The aerobic biodegradation of phthalate esters is initiated by the enzymatic hydrolysis of the two ester linkages. This de-esterification is catalyzed by esterases or lipases, resulting in the formation of a monoester intermediate and then phthalic acid, along with the corresponding alcohol (in this case, 1-ethyl-2-methylpropanol). d-nb.infocore.ac.uk The rate of this process can be influenced by the structure of the alkyl chains, with steric hindrance from branched chains potentially slowing down the enzymatic action. researchgate.netcore.ac.uk Numerous studies have identified esterases as the key enzymes responsible for the initial breakdown of phthalates in various microorganisms. nih.gov
Table 1: Examples of Microbial Genera Involved in Aerobic Phthalate Degradation
| Microbial Genus | Reference |
| Gordonia | nih.gov |
| Bacillus | iwaponline.com |
| Fusarium | nih.gov |
| Nocardia | nih.gov |
| Sphingomonas | nih.gov |
This table provides examples of microbial genera known to degrade various phthalate esters under aerobic conditions. The specific efficacy for Bis(1-ethyl-2-methylpropyl) Phthalate is not specified in the literature.
Following de-esterification, the resulting phthalic acid is further metabolized. Aerobic bacteria utilize dioxygenase enzymes to hydroxylate the aromatic ring of phthalic acid. d-nb.inforesearchgate.net This step is crucial as it destabilizes the aromatic structure, making it susceptible to cleavage. The hydroxylated intermediate, typically protocatechuate, then undergoes ring fission, which is also an oxygen-dependent reaction catalyzed by dioxygenases. nih.govresearchgate.net The resulting aliphatic compounds are then channeled into central metabolic pathways, such as the Krebs cycle, leading to their complete mineralization to CO2 and water. iwaponline.com
In the absence of oxygen, such as in submerged sediments and anoxic zones of wastewater treatment plants, anaerobic biodegradation of phthalates can occur, albeit generally at a slower rate than aerobic degradation. d-nb.info This process is carried out by specialized consortia of anaerobic bacteria, including denitrifying, sulfate-reducing, and methanogenic microorganisms. d-nb.infonih.gov
The anaerobic degradation pathway for phthalic acid differs significantly from the aerobic route. d-nb.inforesearchgate.net Instead of initial oxygenation, the process is initiated by the activation of phthalic acid to its coenzyme A (CoA) thioester, phthaloyl-CoA. semanticscholar.orgasm.org This is followed by a decarboxylation step that removes one of the carboxyl groups, yielding benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. nih.govasm.org The benzoyl-CoA is then further metabolized through a series of reduction and ring-cleavage reactions. asm.org
Table 2: Key Differences in Aerobic vs. Anaerobic Phthalate Degradation
| Feature | Aerobic Degradation | Anaerobic Degradation |
| Initial Attack on Phthalic Acid | Dioxygenase-mediated hydroxylation | Activation to Phthaloyl-CoA and decarboxylation |
| Key Enzyme Type | Dioxygenases | CoA ligases/transferases, Decarboxylases |
| Central Intermediate | Protocatechuate | Benzoyl-CoA |
| Oxygen Requirement | Obligatory | Occurs in the absence of oxygen |
| Typical Environments | Surface water, aerated soil | Sediments, anoxic water, landfills |
Aerobic Degradation Mechanisms and Microbial Consortia
Abiotic Degradation Processes
In addition to biodegradation, abiotic processes can also contribute to the transformation of phthalates in the environment, although they are generally considered to be of lesser importance than microbial degradation under most conditions. nih.gov
Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. mdpi.com In the atmosphere, phthalates can be degraded by reacting with hydroxyl radicals, but in soil and water, photodegradation is generally slow. nih.gov The effectiveness of photodegradation depends on the intensity of light and the presence of photosensitizing substances in the environment. mdpi.com
In aquatic systems, direct photolysis of phthalates is generally not a significant degradation pathway. nih.gov However, indirect photodegradation can occur through reactions with photochemically produced reactive species like hydroxyl radicals. frontiersin.org The presence of substances like titanium dioxide (TiO2) can act as a photocatalyst, significantly enhancing the rate of phthalate degradation upon exposure to UV light. frontiersin.orgnih.gov Studies on various phthalates have shown that the length of the alkyl chain can influence the rate of photodegradation, with longer chains sometimes leading to easier removal. frontiersin.org The byproducts of photodegradation can include hydroxylated compounds and products of ring cleavage. frontiersin.org
In terrestrial environments, photodegradation is generally limited to the soil surface where sunlight can penetrate. Phthalates that are adsorbed to soil particles are less available for photodegradation. nih.gov
Hydrolytic Transformation under Environmental Conditions
Hydrolysis is a key abiotic degradation pathway for phthalate esters, involving the cleavage of the ester bond to form the monoester and subsequently phthalic acid and the corresponding alcohol. For high molecular weight phthalates like this compound, this process is generally slow under typical environmental conditions.
The rate of hydrolysis is significantly influenced by pH and temperature. At a neutral pH of 7, the hydrolysis of phthalate esters is negligible researchgate.net. However, the rate substantially increases under both acidic and basic conditions researchgate.net. Research indicates that base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis researchgate.net. While hydrolysis is not considered a major degradation pathway in most surface waters due to their near-neutral pH, it can become more significant in specific environments like landfills, where conditions of higher temperatures and extreme pH values can occur in deeper, anoxic zones epa.gov.
The structure of the alcohol moiety also plays a role in the hydrolysis rate. While specific data for this compound is unavailable, studies on other phthalates have shown that the length and branching of the alkyl chains can influence the rate of degradation. Generally, phthalates with longer alkyl chains, characteristic of high molecular weight phthalates, tend to have longer half-lives researchgate.net. For instance, the hydrolysis half-life of Di-(2-ethylhexyl) phthalate (DEHP), another high molecular weight phthalate, can be on the order of several decades in a natural aqueous environment nih.goviwaponline.com. Given its structural similarities, this compound is expected to exhibit similar recalcitrance to hydrolytic degradation under normal environmental conditions.
Table 1: Factors Influencing Hydrolytic Transformation of High Molecular Weight Phthalates
| Factor | Influence on Hydrolysis Rate | Environmental Relevance |
|---|---|---|
| pH | Significantly increases under acidic or basic conditions compared to neutral pH. Base-catalyzed hydrolysis is faster than acid-catalyzed. | Low in most surface waters (neutral pH). Potentially significant in specific environments like landfills with varying pH. |
| Temperature | Rate increases with increasing temperature. | Can be a significant factor in environments with elevated temperatures, such as deep landfill layers. |
| Chemical Structure | Longer, branched alkyl chains generally lead to slower hydrolysis. | High molecular weight phthalates are generally more persistent against hydrolysis. |
Sorption and Desorption Dynamics in Soil and Sediment
The movement and bioavailability of this compound in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. As a high molecular weight phthalate, it is characterized by low water solubility and high lipophilicity, leading to a strong tendency to partition from water to solid phases such as soil organic matter and sediment.
The primary mechanism for the sorption of high molecular weight phthalates is hydrophobic partitioning, where the compound moves from the aqueous phase to the organic carbon fraction of soil and sediment researchgate.netmdpi.com. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict the extent of this partitioning. While a specific Koc for this compound has not been reported, data for similar compounds provide a reasonable estimate. For a mixture of di-C9-11 alkyl phthalates, the log octanol-water partition coefficient (log Kow) is reported to be in the range of 8.6 to 10.3 industrialchemicals.gov.aucpsc.gov. This high log Kow value suggests a very high Koc, indicating strong adsorption to soil and sediment and consequently low mobility in these matrices.
This strong sorption has several environmental implications. It reduces the concentration of the phthalate in the water column, thereby limiting its transport in surface and groundwater. However, it also leads to the accumulation of the compound in soil and sediment, which can act as long-term reservoirs researchgate.net. Desorption from these matrices is generally a slow process, contributing to the persistence of the compound in the environment. The presence of dissolved organic matter can influence the partitioning behavior, potentially increasing the apparent solubility of the phthalate in water and facilitating its transport.
Table 2: Sorption Parameters for High Molecular Weight Phthalates
| Parameter | Value Range (for C9-C11 phthalates) | Implication for this compound |
|---|---|---|
| Log Kow | 8.6 - 10.3 industrialchemicals.gov.aucpsc.gov | High hydrophobicity, strong tendency to partition to organic matter. |
| Koc (estimated) | Very High | Strong adsorption to soil and sediment, leading to low mobility. |
Volatilization from Water and Soil Surfaces
Volatilization is a process by which a chemical transfers from a liquid or solid phase to a gaseous phase. For this compound, its potential to volatilize from water and soil surfaces is determined by its vapor pressure and Henry's Law constant.
High molecular weight phthalates are generally characterized by low vapor pressures. For instance, the vapor pressure of a di-C9-11 phthalate mixture is reported to be in the range of (4.97 – 68.10) x 10⁻¹⁰ kPa at 25°C industrialchemicals.gov.aucpsc.gov. This low vapor pressure suggests a limited tendency to volatilize from dry surfaces.
The Henry's Law constant (H) describes the partitioning of a chemical between air and water at equilibrium. An estimated Henry's Law constant for diisononyl phthalate (DINP) is 1.5 x 10⁻⁶ atm-m³/mole epa.gov. This value indicates that volatilization from water surfaces can occur. However, the strong sorption of high molecular weight phthalates to suspended solids and sediment in the water column is expected to significantly reduce the rate of volatilization from aquatic environments researchgate.net. Similarly, while volatilization from moist soil surfaces is a potential transport pathway, it is likely to be attenuated by the strong adsorption of the compound to soil organic matter.
Table 3: Volatilization Potential of High Molecular Weight Phthalates
| Parameter | Value (for C9-C11 phthalates) | Implication for this compound |
|---|---|---|
| Vapor Pressure | (4.97 – 68.10) x 10⁻¹⁰ kPa (25°C) industrialchemicals.gov.aucpsc.gov | Low potential for volatilization from dry surfaces. |
| Henry's Law Constant | 1.5 x 10⁻⁶ atm-m³/mole (estimated for DINP) epa.gov | Volatilization from water is possible but likely limited by sorption. |
Persistence and Continuous Environmental Loading due to Usage Patterns
The persistence of this compound in the environment is a result of its resistance to abiotic and biotic degradation processes, coupled with its continuous release due to widespread use. As a high molecular weight phthalate, it is used primarily as a plasticizer in various consumer and industrial products, leading to ongoing environmental loading.
High molecular weight phthalates, including C9 phthalates, are produced in large quantities. The estimated European production of high molecular weight phthalates is approximately 60-100 kilotonnes per year industrialchemicals.gov.au. Because phthalates are not chemically bound to the polymer matrix, they can leach, migrate, or volatilize from products during their use and disposal . This continuous release from a multitude of sources contributes to their ubiquitous presence in the environment.
Studies have detected high molecular weight phthalates like DINP in various environmental media. For example, concentrations of DINP in urban stormwater have been measured up to 85 µg/L, and in sediment, concentrations can reach as high as 200 µg/g dry weight researchgate.netspecialchem.com. The long-chain phthalates are believed to occur at higher concentrations than other phthalates due to their greater environmental persistence and increasing use as replacements for some lower molecular weight phthalates specialchem.com. The combination of slow degradation rates and continuous input from numerous products results in the long-term presence and accumulation of these compounds in the environment, particularly in soil and sediment.
Ecological Interactions and Environmental Impact of Bis 1 Ethyl 2 Methylpropyl Phthalate
Disruption of Ecological Processes in Aquatic Ecosystems
To understand the impact of Bis(1-ethyl-2-methylpropyl) Phthalate (B1215562) on aquatic life, research would need to focus on several key areas.
Impacts on Aquatic Microbial Communities and Bioremediation Potential
Studies would need to investigate how this specific phthalate affects the diversity and function of aquatic microorganisms. Key research questions would include its biodegradability by native microbial populations and its potential to disrupt essential biogeochemical cycles.
Algal Growth and Photosynthetic Efficiency Modulation
The potential for Bis(1-ethyl-2-methylpropyl) Phthalate to act as an algicide or to inhibit the photosynthetic processes of primary producers in aquatic environments would be a critical area of investigation.
Effects on Invertebrate Physiology and Behavior
Aquatic invertebrates, such as crustaceans and mollusks, are often sensitive indicators of pollution. Research would be required to determine if this compound affects their survival, reproduction, development, and behavior.
Influence on Terrestrial Ecosystem Functioning
The impact of this compound on terrestrial environments would also require dedicated research.
Soil Microbial Activity and Nutrient Cycling
Investigations would be necessary to understand how this compound affects the microbial communities in soil, which are vital for decomposition and nutrient cycling. The persistence of this compound in soil and its potential to bioaccumulate would be important factors to consider.
Plant Uptake and Translocation of Phthalate Esters
The uptake and movement of phthalate esters in plants are critical pathways for their entry into terrestrial food webs. Research on various phthalates, such as Di-n-butyl phthalate (DnBP) and Di(2-ethylhexyl) phthalate (DEHP), provides insight into the potential behavior of this compound in the environment.
Studies have shown that phthalates can be absorbed from contaminated soil and water by plants. researchgate.net For instance, a study on edible plants like lettuce, strawberry, and carrot demonstrated the uptake of DnBP and DEHP. nih.govacs.org The accumulation of these compounds in plant tissues is measured by the bioconcentration factor (BCF), which is the ratio of the chemical concentration in the plant to that in the soil. In one study, the BCFs for DnBP and DEHP in various plant tissues ranged from 0.16 to 4.78. nih.govacs.org
Once absorbed by the roots, the translocation of phthalates to other parts of the plant, such as leaves and fruits, is generally limited. nih.govacs.org The translocation factor (TF), which indicates the ability of a chemical to move from the roots to the shoots, is typically below 1 for many phthalates. nih.govacs.org This suggests that while these compounds can accumulate in the root systems, their movement to the edible portions of the plant may be restricted.
The uptake mechanism for phthalates into plant roots involves both passive and active transport processes. The hydrophobicity of the phthalate molecule plays a significant role, with more hydrophobic compounds potentially having a higher affinity for the lipid-rich root cell membranes. researchgate.net Inside the plant, phthalates can undergo metabolic transformation, often being hydrolyzed to their monoester metabolites. nih.govacs.org For example, DnBP is readily transformed into mono-n-butyl phthalate (MnBP). nih.govacs.org
Table 1: Bioconcentration Factors (BCFs) of Selected Phthalates in Edible Plants
| Phthalate | Plant Species | BCF Range |
|---|---|---|
| Di-n-butyl phthalate (DnBP) | Lettuce, Strawberry, Carrot | 0.16 - 4.78 |
This table is generated based on data for DnBP and DEHP as surrogates for this compound.
Food Web Transfer and Trophic Accumulation in Environmental Systems
The transfer of phthalates through food webs is a complex process that can lead to either biomagnification (increasing concentration with increasing trophic level) or trophic dilution (decreasing concentration with increasing trophic level). The specific behavior depends on the properties of the phthalate and the characteristics of the ecosystem.
Studies in aquatic ecosystems have shown conflicting results regarding the trophic transfer of phthalates. Some research indicates that certain phthalates, particularly those with higher molecular weights and greater hydrophobicity, have the potential to biomagnify. nih.gov For example, Butyl benzyl phthalate (BBP) and DEHP have shown potential for biomagnification in some aquatic food webs. nih.gov Conversely, lower molecular weight phthalates like Dimethyl phthalate (DMP) and Diethyl phthalate (DEP) often exhibit trophic dilution. nih.gov
The octanol-water partition coefficient (Kow) is a key factor influencing the bioaccumulation potential of phthalates. nih.gov Compounds with a higher log Kow are more lipophilic and tend to accumulate in the fatty tissues of organisms. However, factors such as the organism's metabolism and feeding strategy also play a crucial role. nih.gov For instance, benthic carnivorous fish have been observed to have higher accumulations of phthalate esters compared to herbivorous and omnivorous fish. nih.gov
In terrestrial food webs, the primary route of phthalate exposure for many organisms is through the consumption of contaminated plants and soil invertebrates. The limited translocation of many phthalates in plants may reduce their transfer to herbivores, but accumulation in roots can still pose a risk to soil-dwelling organisms and their predators.
Ecological Risk Assessment Frameworks and Methodologies for Phthalate Esters
Ecological Risk Assessment (ERA) is a systematic process used to evaluate the potential adverse effects of human activities on the environment. epa.gov For chemicals like phthalate esters, the ERA framework generally involves problem formulation, exposure assessment, effects assessment, and risk characterization. epa.govrmpcecologia.com
A common methodology used in the ERA of phthalates is the calculation of a Risk Quotient (RQ). plos.org The RQ is the ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). nih.gov An RQ value greater than 1 suggests a potential for adverse ecological effects. nih.gov
Problem Formulation: This initial stage involves identifying the stressors (in this case, phthalate esters), the ecosystems and organisms at risk, and the specific adverse effects of concern. epa.govrmpcecologia.com
Exposure Assessment: This step quantifies the concentration of the phthalate in various environmental compartments (water, soil, sediment, biota). rmpcecologia.com This involves environmental monitoring and modeling.
Effects Assessment (Toxicity Assessment): This involves determining the concentration of the phthalate that causes adverse effects in relevant organisms through laboratory toxicity tests (e.g., determining the LC50, the concentration lethal to 50% of a test population) and field studies. nih.gov The PNEC is derived from this data by applying assessment factors to account for uncertainties. nih.gov
Risk Characterization: In this final step, the exposure and effects data are integrated to estimate the likelihood and magnitude of adverse ecological effects. rmpcecologia.com This is where the RQ is calculated.
For Di-isobutyl phthalate (DIBP), a close isomer of the target compound, ecological risk assessments have been conducted in various regions. For example, a study in China derived acute and chronic PNEC values for DIBP in water of 0.54 mg/L and 0.04 mg/L, respectively. nih.gov The risk assessment indicated a medium risk for DIBP in the surface water and sediment of certain rivers and lakes. nih.gov
Table 2: Key Parameters in the Ecological Risk Assessment of Phthalates
| Parameter | Description |
|---|---|
| Predicted Environmental Concentration (PEC) | The estimated concentration of a substance in the environment. |
| Predicted No-Effect Concentration (PNEC) | The concentration below which adverse effects are not expected to occur. |
| Risk Quotient (RQ) | The ratio of PEC to PNEC (RQ = PEC/PNEC). |
Analytical Chemistry Methodologies for Bis 1 Ethyl 2 Methylpropyl Phthalate in Environmental Matrices
Extraction Techniques from Complex Environmental Samples
The initial and one of the most critical steps in the analysis of Bis(1-ethyl-2-methylpropyl) Phthalate (B1215562) from environmental samples is its efficient extraction from the matrix. The choice of extraction technique is dependent on the nature of the sample (e.g., water, soil, sediment) and the target concentration levels.
Solid-Liquid Extraction (SLE) and Accelerated Solvent Extraction (ASE)
Solid-liquid extraction (SLE) is a conventional and widely used technique for extracting phthalates from solid environmental samples like soil and sediment. This method involves the use of an organic solvent to dissolve and remove the target analyte from the solid matrix. Common solvents for phthalate extraction include hexane, acetone, and dichloromethane (B109758), often used in mixtures to optimize extraction efficiency. sigmaaldrich.com
Table 1: Comparison of SLE and ASE for Phthalate Extraction from Solid Samples
| Parameter | Solid-Liquid Extraction (SLE) | Accelerated Solvent Extraction (ASE) |
| Principle | Dissolution of analyte in a solvent at ambient or elevated temperature and pressure. | Use of solvents at elevated temperatures and pressures to increase extraction efficiency. thermofisher.com |
| Solvents | Dichloromethane/n-hexane (1:1, v/v), n-hexane/acetone (1:1, v/v). sigmaaldrich.com | Ethyl acetate (B1210297):hexane:dichloromethane (2:3:2, v/v). sci-hub.ru |
| Advantages | Simple, widely available equipment. | Faster extraction times, lower solvent consumption, and potential for automation. thermofisher.comnih.gov |
| Disadvantages | Can be time-consuming and require large volumes of solvent. | Requires specialized equipment. |
| Typical Recovery | 70.00% to 117.90% for various phthalates in spiked soils. sigmaaldrich.com | 85% to 111% for various phthalates in field soils and biosolids. sci-hub.ru |
Solid Phase Extraction (SPE) Methods
Solid Phase Extraction (SPE) is a highly effective and commonly used technique for the extraction and pre-concentration of phthalates from aqueous samples, such as drinking water and wastewater. researchgate.netgcms.czjournals.co.za SPE utilizes a solid sorbent material, typically packed in a cartridge or disk, to retain the analytes of interest from the liquid sample. The retained compounds are then eluted with a small volume of an organic solvent.
For phthalates, which are relatively nonpolar, reverse-phase sorbents like C18 are frequently employed. journals.co.zamdpi.com The selection of the appropriate SPE sorbent and elution solvent is critical for achieving high recovery and minimizing interferences. Automated SPE systems can further enhance the reproducibility and throughput of the analysis. gcms.cz
Table 2: Typical Parameters for Solid Phase Extraction of Phthalates from Water Samples
| Parameter | Description |
| Sorbent Type | C18 (Octadecyl-bonded silica) is commonly used for its effectiveness in retaining phthalates from aqueous matrices. journals.co.zamdpi.com |
| Sample Volume | Typically 100 mL to 1 L, depending on the expected concentration of the analyte. |
| Elution Solvents | Methanol (B129727), dichloromethane, or mixtures thereof are effective for eluting phthalates from the C18 sorbent. journals.co.za |
| Advantages | High enrichment factors, reduced solvent consumption compared to LLE, and potential for automation. gcms.cz |
| Recovery Rates | Average recoveries for DBP from aqueous solutions are reported to be in the range of 97-109%. researchgate.net |
Chromatographic Separation and Detection Technologies
Following extraction and cleanup, chromatographic techniques are employed to separate Bis(1-ethyl-2-methylpropyl) Phthalate from other co-extracted compounds, followed by its detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and powerful technique for the analysis of phthalates in environmental samples. peakscientific.comgcms.cz GC provides excellent separation of these compounds, while MS offers highly sensitive and selective detection. peakscientific.comgcms.cz
For the analysis of this compound and its isomers like DIBP, a non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used. nih.gov The mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the target analyte. nih.gov The primary ion used for the quantification of many phthalates, including DIBP, is m/z 149, which corresponds to the protonated phthalic anhydride (B1165640) fragment. nih.govthermofisher.com
Table 3: Typical GC-MS Parameters for the Analysis of Diisobutyl Phthalate (DIBP)
| Parameter | Typical Value/Condition |
| GC Column | 30 m x 0.25 mm i.d., 0.25 µm film thickness 5% phenyl-methyl silicone bonded-phase fused-silica capillary column. nih.gov |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min). peakscientific.comnih.gov |
| Injection Mode | Splitless injection is commonly used for trace analysis. nih.gov |
| Oven Temperature Program | A temperature gradient is used to separate a wide range of phthalates. A typical program might start at 60°C, ramp to 300°C. e3s-conferences.org |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV. nih.gov |
| MS Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity. nih.gov |
| Characteristic Ions (m/z) | Quantifier ion: 149; Qualifier ions: 223, 205. thermofisher.com |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is another valuable technique for the analysis of phthalates, particularly for samples that are not amenable to GC analysis or when derivatization is to be avoided. govst.edugovst.edu Reversed-phase HPLC with a C18 column is the most common mode of separation for phthalates. govst.eduoup.com
Detection is typically performed using an ultraviolet (UV) detector, as the phthalate structure contains a chromophore that absorbs UV light. govst.eduoup.com A photodiode array (PDA) detector can provide additional spectral information to aid in compound identification. The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol and water in a gradient elution program to effectively separate different phthalates. oup.com
Table 4: Typical HPLC Parameters for the Analysis of Diisobutyl Phthalate (DIBP)
| Parameter | Typical Value/Condition |
| HPLC Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). oup.com |
| Mobile Phase | Gradient elution with acetonitrile and water. oup.com |
| Detection | UV detection at a wavelength of 224 nm. oup.com |
| Flow Rate | 1.0 mL/min. oup.com |
| Injection Volume | 20 µL. oup.com |
| Linear Range | A linear correlation between peak area and concentration is typically observed in the range of 0.30 to 400.00 µg/L for DIBP. icj-e.org |
| Recovery | Average recovery rate for DIBP in potato liquor was reported as 83.27%. icj-e.org |
Sample Preparation and Contamination Control in Phthalate Analysis
A significant challenge in the analysis of phthalates is the high risk of contamination from various sources during sampling, sample preparation, and analysis. core.ac.ukcdc.gov Phthalates are ubiquitous in the laboratory environment, present in plastics, solvents, and even on dust particles. cdc.gov Therefore, stringent contamination control measures are essential for obtaining accurate and reliable results.
Key measures to control contamination include:
Use of Glassware: All glassware should be meticulously cleaned, for example by rinsing with phthalate-free solvents and baking at high temperatures (e.g., 400°C) to remove any organic residues. e3s-conferences.orgbiotage.com
Solvent and Reagent Blanks: Running solvent and reagent blanks alongside the samples is crucial to monitor for any background contamination. biotage.com High-purity, phthalate-free solvents should be used whenever possible.
Minimizing Plastic Use: The use of plastic materials in the laboratory should be minimized. If unavoidable, materials known to be free of phthalates should be selected.
Laboratory Environment: A clean laboratory environment with minimal dust is important. Working in a fume hood can help to reduce airborne contamination.
By implementing these rigorous extraction, analytical, and quality control procedures, it is possible to achieve accurate and reliable quantification of this compound in a variety of complex environmental matrices.
Method Validation and Quality Assurance in Environmental Monitoring of this compound
The reliable quantification of this compound in complex environmental matrices such as water, soil, sediment, and air is fundamentally dependent on rigorous method validation and the implementation of a comprehensive quality assurance and quality control (QA/QC) program. These measures are essential to ensure that the data generated are accurate, precise, and legally defensible. Due to the limited specific research on this compound, the validation parameters and QA/QC procedures are often adapted from established methods for other phthalate esters with similar physicochemical properties, such as its isomers like Diisobutyl Phthalate (DIBP).
Method validation for this compound involves the systematic evaluation of a chosen analytical procedure to demonstrate its suitability for the intended purpose. Key performance characteristics are assessed to ensure the method is reliable and robust for the routine analysis of this compound in various environmental samples.
Key Method Validation Parameters
The validation of analytical methods for this compound would typically include the assessment of the following parameters:
Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. This is typically determined by analyzing a series of standard solutions of this compound at different concentrations. The range is the interval between the upper and lower concentration levels for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For instance, in a study on various phthalates, a linear range of 0.3–1.5 mg/L was established for DEHP in alcoholic beverages, which demonstrates a typical range that could be assessed for this compound. mdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with an acceptable level of precision and accuracy. For a group of phthalates and bisphenol A in water samples, the LODs were found to be in the range of 1–8 ng mL⁻¹ and the LOQs were between 5–14 ng mL⁻¹. mdpi.com
Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often expressed as a percentage recovery. Precision is the degree of agreement among a series of measurements of the same homogeneous sample, typically expressed as the relative standard deviation (RSD). In the analysis of several phthalates, recoveries are often aimed to be within a certain percentage, for example, between 86% and 117%, with interday and intraday precisions of less than 20%.
Recovery: Recovery studies are crucial for assessing the efficiency of the entire analytical procedure, including sample extraction and clean-up. This is determined by analyzing spiked samples, where a known amount of this compound is added to a blank environmental matrix. The percentage of the added analyte that is successfully measured is the recovery. For example, in the analysis of phthalates in honey, recoveries ranged from 45.8% to 120%.
Specificity and Selectivity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix. Selectivity is a measure of how capable the method is of distinguishing the analyte from other substances. This is particularly important in environmental samples that contain a multitude of potential interfering compounds.
Robustness: Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Interactive Data Table: Illustrative Method Validation Parameters for Phthalate Analysis
The following table provides examples of typical validation parameters that would be assessed for the analysis of this compound. It is important to note that these values are illustrative and are based on studies of other phthalates due to the lack of specific data for the target compound.
| Validation Parameter | Typical Range/Value | Analytical Technique | Environmental Matrix |
| Linearity (r²) | > 0.99 | GC-MS, LC-MS/MS | Water, Soil |
| Limit of Detection (LOD) | 0.1 - 10 ng/L | GC-MS, LC-MS/MS | Water |
| Limit of Quantification (LOQ) | 0.3 - 30 ng/L | GC-MS, LC-MS/MS | Water |
| Accuracy (Recovery %) | 70 - 120% | GC-MS, LC-MS/MS | Soil, Sediment |
| Precision (RSD %) | < 15% | GC-MS, LC-MS/MS | Water, Soil |
Quality Assurance in Environmental Monitoring
A robust quality assurance program is integral to the environmental monitoring of this compound. This program encompasses a set of planned and systematic actions necessary to provide adequate confidence that a measurement will satisfy the given requirements for quality. Key components of a QA program include:
Standard Operating Procedures (SOPs): Detailed written instructions for all analytical procedures to ensure consistency and reproducibility.
Certified Reference Materials (CRMs): The use of CRMs is crucial for assessing the accuracy of a method. These are materials with a known and certified concentration of the analyte. While specific CRMs for this compound are not widely available, CRMs for other phthalates can be used to validate the general methodology. cpachem.com LGC Standards and other commercial suppliers offer a range of phthalate reference materials. lgcstandards.com
Method Blanks: These are samples of the matrix that are free of the analyte and are processed through the entire analytical procedure in the same manner as the environmental samples. They are used to assess for contamination during the analytical process.
Spiked Samples and Matrix Spikes: These are used to evaluate the performance of the method in a specific matrix and to check for matrix effects. A known amount of this compound is added to an actual environmental sample, and the recovery is determined.
Duplicate Samples: Analyzing duplicate samples provides a measure of the precision of the analytical method.
Control Charts: These are used to monitor the performance of the analytical method over time and to identify any trends or shifts in performance that may require corrective action.
Inter-laboratory and Intra-laboratory Comparisons: Participation in proficiency testing schemes and round-robin tests is a valuable tool for assessing the performance of a laboratory's analytical method against other laboratories.
Due to the ubiquitous nature of phthalates in laboratory environments, stringent measures must be taken to avoid contamination during sampling, sample preparation, and analysis. This includes using phthalate-free laboratory equipment and solvents.
Metabolic Pathways and Biotransformation Products of Bis 1 Ethyl 2 Methylpropyl Phthalate in Environmental Systems
Primary Metabolites of Phthalate (B1215562) Esters (e.g., Mono-alkyl phthalates)
The initial and rate-limiting step in the environmental biodegradation of phthalate diesters is the enzymatic hydrolysis of one of the two ester bonds. d-nb.infocore.ac.uk This reaction is catalyzed by various non-specific microbial esterases or lipases, which cleave the ester linkage, resulting in the formation of a mono-alkyl phthalate and the corresponding alcohol. nih.govresearchgate.netnih.gov
For Bis(1-ethyl-2-methylpropyl) Phthalate, this primary biotransformation would theoretically yield Mono(1-ethyl-2-methylpropyl) Phthalate and the alcohol 1-ethyl-2-methylpropanol. This hydrolytic step increases the water solubility of the compound, making it more available for subsequent degradation steps. The general consensus in scientific literature is that phthalates with shorter and unbranched alkyl chains are more readily biodegraded than those with longer or branched chains due to steric hindrance effects on the hydrolytic enzymes. core.ac.ukresearchgate.net
There is no scientific evidence to suggest that Mono-isobutyl Phthalate (MiBP) is a metabolite of this compound. The structure of the "1-ethyl-2-methylpropyl" group is distinct from an "isobutyl" group. The primary metabolite would be expected to retain the alkyl structure of the parent compound, leading to the formation of Mono(1-ethyl-2-methylpropyl) Phthalate. MiBP is a known primary metabolite of Di-isobutyl Phthalate (DiBP) and Dibutyl Phthalate (DBP).
Secondary Metabolite Formation and Further Degradation Products
Following the initial hydrolysis, the resulting mono-alkyl phthalate undergoes further degradation. This second phase involves two main processes: the oxidation of the remaining alkyl chain and the cleavage of the aromatic phthalate ring. nih.gov
The alkyl side chain of the monoester can be further modified by microbial enzymes, typically through oxidation. This can involve the introduction of hydroxyl groups (-OH) or the formation of ketones or carboxylic acids on the alkyl chain. For Mono(1-ethyl-2-methylpropyl) Phthalate, this would hypothetically lead to various oxidized metabolites. These oxidative steps further increase the polarity of the molecule, facilitating its eventual breakdown.
The central phthalic acid moiety, once cleaved from its alkyl esters, is attacked by dioxygenase enzymes. nih.govnih.gov These enzymes incorporate hydroxyl groups onto the aromatic ring, a critical step that destabilizes the ring structure. A common intermediate in this pathway for phthalate is 3,4-dihydroxybenzoic acid, also known as protocatechuic acid. nih.govresearchgate.net
This dihydroxylated intermediate then undergoes ring cleavage, either through an ortho- or meta- fission pathway, catalyzed by other specific dioxygenases. nih.gov This breaks open the aromatic ring, forming aliphatic dicarboxylic acids. These smaller organic acids are then readily funneled into central metabolic cycles, such as the Krebs cycle, where they are ultimately mineralized to carbon dioxide and water under aerobic conditions. core.ac.ukresearchgate.net Under anaerobic conditions, the degradation pathway is different, often involving the formation of benzoyl-CoA as a central intermediate before ring reduction and cleavage. nih.govresearchgate.netnih.gov
Enzymatic Systems Involved in Environmental Biotransformation
The environmental biotransformation of phthalates is mediated by a diverse array of microbial enzymes found in bacteria and fungi. nih.govnih.gov The key enzyme classes involved are:
Esterases/Hydrolases: These enzymes are responsible for the initial hydrolysis of the phthalate diester to its corresponding monoester and alcohol. d-nb.infonih.gov They belong to the superfamily of hydrolases and exhibit broad substrate specificity, allowing them to act on various phthalate esters. nih.gov
Dioxygenases: This is a critical class of enzymes that initiates the degradation of the aromatic ring. Phthalate dioxygenases introduce two hydroxyl groups to the phthalate molecule, making it susceptible to ring cleavage. nih.govresearchgate.net
Dehydrogenases and Decarboxylases: Following dihydroxylation, dehydrogenases and decarboxylases are involved in the subsequent steps leading to ring fission and the formation of central metabolic intermediates. d-nb.infonih.gov
The genes encoding these degradative enzymes are often located on plasmids, which can be transferred between different bacterial species, facilitating the adaptation of microbial communities to phthalate contamination. nih.gov
Ecological Relevance of Metabolite Formation and Persistence
The formation and persistence of phthalate metabolites in the environment are of significant ecological concern. While the parent phthalate diesters are often more lipophilic, the primary monoester metabolites are generally more water-soluble and can exhibit greater biological activity and toxicity. nih.gov
Mono-alkyl phthalates have been identified as potential endocrine-disrupting chemicals (EDCs), which can interfere with the hormonal systems of wildlife and humans. nih.gov The persistence of these metabolites in soil and water depends on various environmental factors, including temperature, pH, oxygen availability, and the composition of the microbial community. nih.govnih.gov While many microorganisms can readily degrade mono-alkyl phthalates, these compounds can persist under conditions that are not favorable for microbial activity. nih.gov The complete mineralization of phthalates to carbon dioxide and water removes the pollutant from the environment, but the accumulation of intermediate metabolites can pose a continued ecological risk. researchgate.net Therefore, understanding the complete metabolic pathway is crucial for assessing the environmental impact of compounds like this compound.
Data Tables
Table 1: Generalized Metabolic Pathway of Phthalate Esters in Aerobic Environments
| Stage | Compound Class | Key Intermediate Example | Enzymatic Process |
| Parent Compound | Phthalate Diester | This compound | - |
| Primary Metabolism | Mono-alkyl Phthalate | Mono(1-ethyl-2-methylpropyl) Phthalate | Hydrolysis (Esterase) |
| Secondary Metabolism | Oxidized Mono-alkyl Phthalate | Hydroxylated Mono(1-ethyl-2-methylpropyl) Phthalate | Oxidation |
| Ring Activation | Dihydroxylated Phthalate | Protocatechuic Acid | Dihydroxylation (Dioxygenase) |
| Ring Cleavage | Aliphatic Intermediates | Acyclic organic acids | Ring Fission (Dioxygenase) |
| Terminal Metabolism | Simple Compounds | CO2 + H2O | Central Metabolic Pathways |
Industrial Context and Environmental Release Pathways of Bis 1 Ethyl 2 Methylpropyl Phthalate
Role of Bis(1-ethyl-2-methylpropyl) Phthalate (B1215562) as a Plasticizer in Polymer Science
Phthalate esters, including compounds like Bis(1-ethyl-2-methylpropyl) Phthalate, are essential additives that impart flexibility, durability, and workability to otherwise rigid plastic materials. straitsresearch.com They function by embedding themselves between the long polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature of the plastic. This process transforms brittle polymers into more pliable and resilient materials suitable for a wide range of applications.
The effectiveness of a phthalate as a plasticizer is influenced by the structure of its alkyl side chains. While detailed performance data for this compound is not widely documented, it belongs to the general class of phthalates that are valued for their stability, durability, and cost-effectiveness. marketsandmarkets.com
The primary application for the vast majority of phthalate plasticizers is in polyvinyl chloride (PVC). wikipedia.orgnih.gov Untreated PVC is a hard and brittle material, but the addition of phthalates can make it flexible enough for use in countless products. wikipedia.org Plastics can contain anywhere from 1% to 40% of phthalates by weight. wikipedia.orgnih.gov
Common applications of plasticized PVC include:
Building and Construction: Flooring, wall coverings, roofing membranes, and insulation for wires and cables. straitsresearch.comhbm4eu.eu
Automotive: Interior trim, upholstery, and underbody coatings. marketreportanalytics.comfuturemarketinsights.com
Consumer Goods: Shower curtains, footwear, and inflatable toys. nih.govhbm4eu.eu
While high molecular weight phthalates like Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP) are common in applications requiring high permanence and heat resistance, such as wiring, other phthalates are chosen based on specific performance requirements. specialchem.com
Beyond PVC, phthalate esters serve as functional additives in a variety of other industrial materials. compliancegate.com
Coatings: They are used to improve the flexibility and durability of coatings for furnishings, pharmaceutical pills, and food wrappers. specialchem.com
Adhesives and Sealants: Phthalates can be added to increase the pliability and performance of adhesives.
Inks and Paints: Low molecular weight phthalates are sometimes used as solvents or components in printing inks and paints. nih.gov
Global Production and Consumption Trends of Phthalate Esters
The global market for plasticizers is substantial and continues to grow, driven largely by the demand for flexible PVC in developing economies. Phthalate plasticizers have historically dominated this market due to their low cost and effective performance. marketsandmarkets.com
The global plasticizers market was valued at USD 17.0 billion in 2022 and is projected to reach USD 22.5 billion by 2027. marketsandmarkets.com Another market analysis projects the phthalate plasticizer market specifically will grow from a value of $14.28 billion in 2025 to a projected value reflecting a compound annual growth rate (CAGR) of 5.19% through 2033. marketreportanalytics.com
Global Phthalate Plasticizer Market Growth
| Year | Market Size (USD Billion) | Projected CAGR (2025-2033) |
|---|---|---|
| 2025 (Projected) | $14.28 | 5.19% |
Key drivers for this growth include:
Urbanization and Infrastructure Development: Rapid growth in the construction and building sectors, particularly in the Asia-Pacific region (China and India), increases the demand for PVC products like pipes, cables, and flooring. straitsresearch.commarketsandmarkets.comfuturemarketinsights.com
Automotive Industry: The continued growth of the automotive sector fuels the demand for flexible plastic components. marketreportanalytics.comfuturemarketinsights.com
Despite this growth, the market is also influenced by increasing regulatory pressure and a shift towards non-phthalate and bio-based plasticizers due to health and environmental concerns. straitsresearch.commarketreportanalytics.comfuturemarketinsights.com However, phthalates still accounted for a significant portion of the market in recent years, with one report noting they held 80.6% of the market by volume in 2021. marketsandmarkets.com
Mechanisms of Phthalate Ester Migration and Leaching from Manufactured Articles
A critical characteristic of phthalate plasticizers is that they are not chemically bonded to the polymer matrix. aimplas.netni.ac.rs Instead, they exist as a semi-permanent addition, which allows them to migrate or leach out of the plastic over time and under certain conditions. aimplas.netresearchgate.net This migration is a primary pathway for their release into the environment and for human exposure. researchgate.net
The process of migration involves the mass transfer of the chemical from the plastic (an area of high concentration) into a contacting medium, such as food, liquid, or even air (an area of low concentration). ni.ac.rs
Several factors can influence the rate of phthalate leaching:
Temperature: Higher temperatures increase the rate of migration. epa.gov Heating food in plastic containers, for example, can accelerate the transfer of phthalates.
Contact Time: The longer a substance is in contact with the plastic, the more time there is for migration to occur.
Type of Contacting Medium: Phthalates are more soluble in fats and oils. Therefore, migration is significantly higher from plastics into fatty foods compared to water-based liquids.
Phthalate Molecular Weight: Lower molecular weight phthalates are generally more volatile and may leach more readily than higher molecular weight phthalates. epa.gov
Polymer Condition: The physical condition of the plastic, such as wear and tear, can also affect the rate of leaching.
Human exposure to phthalates can occur through several routes, including ingestion from food and drink that has been in contact with plastic packaging, inhalation of indoor air and dust, and dermal absorption from personal care products. hbm4eu.euresearchgate.net
Regulatory Frameworks and Environmental Management Strategies for Phthalate Esters
Due to concerns about the potential health effects of certain phthalates, numerous countries and regions have implemented regulations to restrict their use in specific applications. These frameworks are designed to manage and minimize consumer exposure, particularly for vulnerable populations like children.
Key regulatory bodies and their actions include:
European Union (EU): The EU has some of the most stringent regulations on phthalates. Through the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, several phthalates, including DEHP, DBP, BBP, and DIBP, are listed as substances of very high concern and are restricted to a concentration of 0.1% by weight in most consumer articles. compliancegate.comaimplas.net The use of certain phthalates is also heavily restricted in toys, childcare articles, food contact materials (under EU Regulation 10/2011), and cosmetics. hbm4eu.euaimplas.netnih.govqima.com The RoHS (Restriction of Hazardous Substances) directive also prohibits BBP, DBP, DEHP, and DIBP in most electrical and electronic equipment. europa.eu
United States (U.S.): The Consumer Product Safety Commission (CPSC) enforces regulations under the Consumer Product Safety Improvement Act (CPSIA), which permanently bans certain phthalates (like DEHP, DBP, BBP) in any amount greater than 0.1% in children's toys and specific childcare articles. compliancegate.com An interim ban applies to other phthalates (DINP, DIBP, DPENP, DHEXP, DCHP) under the same conditions. compliancegate.com The Food and Drug Administration (FDA) also regulates phthalates in food contact materials. qima.comcompliancegate.com
Other Regions: Many other countries, including Canada, China, Brazil, and Argentina, have implemented similar restrictions, particularly for children's products, often setting a 0.1% limit for specific phthalates. nih.govresearchgate.net
These regulations have spurred innovation in the chemical industry, leading to the development and increased use of alternative, non-phthalate plasticizers and bio-based plasticizers. marketreportanalytics.comfuturemarketinsights.com
Summary of International Regulations on Select Phthalates in Children's Toys
| Region/Country | Regulated Phthalates (Examples) | Concentration Limit (% by weight) | Applicable Products |
|---|---|---|---|
| European Union | DEHP, DBP, BBP, DIBP, DINP, DIDP, DNOP | ≤ 0.1% | Toys and childcare articles |
| United States | DEHP, DBP, BBP, DINP, DIBP, DPENP, DHEXP, DCHP | ≤ 0.1% | Children's toys and childcare articles |
| China | DBP, BBP, DEHP, DNOP, DINP, DIDP | ≤ 0.1% | Plastic toys |
Note: This table provides a simplified overview. Specific regulations can be more complex and may cover additional phthalates or product categories. nih.govcompliancegate.comresearchgate.net
Advanced Research Directions and Methodological Innovations for Bis 1 Ethyl 2 Methylpropyl Phthalate
Integration of Omics Technologies (e.g., Metagenomics, Proteomics) in Biodegradation Studies
The biodegradation of persistent organic pollutants such as branched-chain phthalates is a complex process governed by microbial communities. The integration of "omics" technologies has revolutionized the study of these mechanisms by providing a holistic view of the genetic potential, expressed functions, and metabolic pathways involved.
Metagenomics allows researchers to analyze the collective genetic material from a microbial community, bypassing the need to culture individual species. In the context of phthalate (B1215562) degradation, metagenomic sequencing of soil or sediment samples has been used to identify the key microbial players and the functional genes responsible for breaking down these compounds. nih.gov For instance, studies on the degradation of Di(2-ethylhexyl) phthalate (DEHP), a structurally similar branched phthalate, have revealed that bacteria are more responsive to its presence than fungi or archaea. capes.gov.br Metagenomic analysis has pinpointed specific genes encoding enzymes like esterases, lipases, and cytochrome P450s, which are crucial for the initial hydrolysis of phthalate esters into phthalic acid and an alcohol side-chain. nih.gov
Proteomics , the large-scale study of proteins, provides a direct look at the functional machinery of microorganisms during biodegradation. By comparing the proteome of a microbial community in the presence and absence of a phthalate, scientists can identify the specific enzymes that are upregulated to carry out the degradation process. This approach helps confirm the functional roles of genes identified through metagenomics and can reveal novel catalytic activities.
Integrated multi-omics approaches, combining metagenomics, metatranscriptomics (study of expressed genes), and metabolomics (study of metabolites), offer a powerful strategy. Such studies on DEHP in estuarine sediments have shown that its biodegradation is often a synergistic effort by a network of different proteobacteria. biorxiv.orgnih.gov Some species, like Acidovorax and Sedimenticola, specialize in hydrolyzing the ester side-chains, while others, such as Aestuariibacter, degrade the resulting phthalic acid. biorxiv.org This highlights that the complete mineralization of complex phthalates is a community effort, a fact that would be missed by studying single organisms in isolation.
Table 1: Key Microbial Genera and Enzymes in Branched Phthalate Biodegradation Identified via Omics
| Microbial Genus | Role in Biodegradation | Key Enzymes/Pathways Identified | Omics Technology Used |
|---|---|---|---|
| Nocardioides | Potential novel degrader | Esterase, Lipase, Cytochrome P450 | Metagenomics nih.gov |
| Acidovorax | Side-chain degradation | Dialkyl phthalate hydrolase | Meta-omics biorxiv.org |
| Sedimenticola | Side-chain degradation | Monoalkyl phthalate hydrolase | Meta-omics biorxiv.org |
| Aestuariibacter | Phthalic acid degradation | UbiD-dependent benzoyl-CoA pathway | Meta-omics biorxiv.org |
| Thauera | Phthalic acid degradation | Not specified | Metagenomics biorxiv.org |
Development of Novel Bioremediation Strategies for Phthalate-Contaminated Environments
Building on the insights from omics studies, researchers are developing novel and more effective bioremediation strategies for environments contaminated with phthalates. Traditional methods often have limitations, but biological treatments offer a more sustainable and eco-friendly alternative. nih.gov
One promising approach is bioaugmentation , which involves introducing specific microorganisms or microbial consortia with potent phthalate-degrading capabilities into a contaminated site. nih.govtaylorfrancis.com This is particularly useful in environments where the indigenous microbial population lacks the ability to efficiently degrade the target pollutants. For example, bacterial consortia, sometimes referred to as Saline Soil Bacteria (SSB)-consortiums, have demonstrated the ability to completely metabolize various phthalates, including DEHP, through de-esterification and β-oxidation pathways. nih.gov
The use of bioslurry reactors represents a technological advancement in applying bioremediation. In this system, contaminated soil is mixed with water to form a slurry, creating an optimized environment for microbial activity. Studies have shown that augmenting these reactors with specific phthalate-degrading microbes can lead to degradation rates exceeding 90-99% for compounds like DEHP and Di-n-butyl phthalate (DnBP) within days to weeks. taylorfrancis.com
Another area of innovation involves understanding the role of the rhizosphere—the soil region directly influenced by plant roots. Research into the tomato rhizosphere has shown that biochar can assist in the biodegradation of DEHP, suggesting that combining bioaugmentation with soil amendments can create synergistic effects that enhance cleanup efforts. researchgate.net The development of microbial strains that are not only effective degraders but also resilient to harsh environmental conditions (e.g., high salinity or varying pH) is a key goal for practical application. researchgate.net
Modeling Environmental Fate and Transport of Branched Phthalate Esters
Predicting how branched phthalate esters like Bis(1-ethyl-2-methylpropyl) phthalate will behave in the environment is crucial for risk assessment and management. Environmental fate and transport models are computational tools used to simulate the movement, distribution, and persistence of chemicals in soil, water, and air. nih.gov
These models incorporate key physicochemical properties of the phthalate, such as its water solubility and octanol-water partition coefficient (Kow), along with environmental parameters like soil type, organic carbon content, and water flow. For hydrophobic compounds like many phthalates, adsorption to soil and sediment particles is a major process controlling their mobility. nih.goviwaponline.com
The HYDRUS-1D model , for example, has been used to predict the transport of various phthalates leaching from agricultural soils amended with biosolids. nih.gov Such studies have revealed that phthalates with longer carbon chains exhibit higher adsorption to soil particles and are therefore less mobile. nih.gov Modeling can also incorporate degradation kinetics, accounting for the breakdown of the parent compound over time. The primary biodegradation pathway for phthalates involves hydrolysis of the ester bonds to form a monoester and then phthalic acid, which are typically more water-soluble and bioavailable. epa.gov
These models are essential for predicting the potential for groundwater contamination, estimating environmental concentrations, and understanding the long-term behavior of these pollutants. nih.govscilit.com
Comparative Ecotoxicological Studies of this compound with Other Phthalate Isomers and Analogs
The ecological risk of a specific phthalate can be better understood by comparing its toxicity to that of other, more well-studied isomers and analogs. Ecotoxicological studies assess the harmful effects of chemicals on various organisms, from microbes and algae to invertebrates and fish. nih.gov
The structure of a phthalate, particularly the length and branching of its alkyl side chains, significantly influences its environmental behavior and toxicity. researchgate.net Generally, phthalates with shorter ester chains are more readily biodegraded, while those with longer or more complex branched chains, like DEHP, tend to be more persistent and have a higher potential for bioaccumulation. researchgate.netresearchgate.net
One common method for comparing ecotoxicological risk is the Risk Quotient (RQ) , which is calculated by dividing the measured environmental concentration of a chemical by its predicted no-effect concentration (PNEC) for a specific organism. An RQ value greater than 1 indicates a potential risk.
Table 2: Comparative Ecological Risk of Common Phthalate Esters to Aquatic Organisms
| Phthalate Ester | Organism Trophic Level | Risk Level (Based on RQ) | Finding |
|---|---|---|---|
| Di(2-ethylhexyl) phthalate (DEHP) | Algae, Crustaceans, Fish | High | Poses a significant risk across all tested trophic levels in contaminated waters. nih.govplos.org |
| Di-n-butyl phthalate (DBP) | Algae/Cyanobacteria | High | Can pose a very high risk to primary producers in aquatic ecosystems. researchgate.net |
| Diisononyl phthalate (DiNP) | Crustaceans, Fish | High | Poses a high risk to higher trophic levels in aquatic systems. nih.gov |
| Diethyl phthalate (DEP) | Algae, Crustaceans, Fish | Low | Generally shows a lower ecological risk compared to higher molecular weight phthalates. plos.org |
These comparative studies are vital for prioritizing regulatory efforts and for understanding the structure-activity relationships that govern the environmental impact of different phthalates. nih.govnih.gov
Assessment of Phthalate Ester Mixtures and Cumulative Ecological Impacts
In the real world, organisms are rarely exposed to a single chemical. Instead, they encounter complex mixtures of pollutants. nih.gov Assessing the cumulative ecological impact of phthalate ester mixtures is a critical and advanced research area, as the combined effect can be different from the sum of the individual effects.
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) are moving towards cumulative risk assessments for phthalates, recognizing that exposure to multiple phthalates can have additive or even synergistic effects. epa.govacs.org This is particularly relevant for their endocrine-disrupting properties. The National Academies of Science (NAS) has recommended that cumulative risk assessments for phthalates should be based on common adverse outcomes rather than just similar mechanisms of action. epa.govacs.org
Studies have shown that environmentally relevant mixtures of phthalates can alter cell cycles and apoptosis in the ovaries of neonatal mice, demonstrating that these mixtures can impact reproductive health. nih.gov Furthermore, exposure to phthalate mixtures has been shown to cause transgenerational effects on female reproduction in animal models, meaning the negative impacts can be observed in subsequent generations (F2 and F3). nih.gov The combined toxicity of phthalates with other environmental contaminants can also lead to unpredictable synergistic or antagonistic effects, a factor often overlooked in standard risk assessments. nih.gov
Investigation of Natural Phthalate Ester Synthesis and its Ecological Role
While phthalates are overwhelmingly known as synthetic, man-made pollutants, a growing body of evidence confirms that they are also produced naturally by a wide range of organisms, including bacteria, fungi, algae, and higher plants. dntb.gov.uanih.govproquest.com This discovery complicates the narrative of phthalates as purely xenobiotic compounds and opens up new avenues of ecological research.
The biosynthesis of phthalates in nature is not accidental; these compounds often serve important ecological functions. They can act as:
Allelopathic agents : Chemicals released by an organism that influence the growth, survival, and reproduction of other organisms. Phthalates in root exudates can suppress the growth of competing plants. dntb.gov.uabohrium.com
Antimicrobial compounds : Some naturally produced phthalates exhibit antibacterial and antifungal properties, helping the organism defend against pathogens. nih.govbohrium.com
Insecticidal and repellent substances : Certain plants and microbes may produce phthalates as a defense against herbivorous insects. dntb.gov.uabohrium.com
Studies have identified the de novo biosynthesis of common phthalates like DEHP and DBP in red algae, and these compounds have been isolated from various fungi and plants located far from industrial pollution sources. dntb.gov.ua The presence of naturally synthesized phthalates suggests they play a role in structuring biological communities and mediating interspecific interactions. dntb.gov.ua This finding also implies that synthetic phthalates entering the environment might disrupt these natural metabolic and signaling processes in certain ecosystems. nih.govbohrium.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Bis(1-ethyl-2-methylpropyl) Phthalate in environmental or biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with isotope-labeled internal standards is widely used for precise quantification. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended to isolate the compound. Calibration curves should include structurally similar phthalates (e.g., diisobutyl phthalate) to account for matrix effects .
- Example Data :
| Matrix | LOD (ng/mL) | Recovery (%) | Reference Standard |
|---|---|---|---|
| Serum | 0.5 | 85–92 | DEHP-d4 |
| Water | 0.1 | 95–98 | DIBP-¹³C |
Q. How should researchers design in vitro toxicity assays to evaluate endocrine-disrupting effects of this compound?
- Methodological Answer : Use human cell lines (e.g., MCF-7 for estrogenicity) with 48–72-hour exposure periods. Include positive controls (e.g., bisphenol A) and measure receptor-binding affinity via competitive ELISA. Dose-response curves should span 0.1–100 µM to capture non-monotonic effects .
Q. What storage and handling protocols minimize degradation of this compound in laboratory settings?
- Methodological Answer : Store in amber glass vials under inert gas (N₂) at –20°C to prevent hydrolysis. Use polytetrafluoroethylene (PTFE)-lined caps to avoid leaching. For handling, employ nitrile gloves and fume hoods to reduce dermal/airborne exposure .
Advanced Research Questions
Q. How can conflicting data on the developmental toxicity of this compound be resolved across studies?
- Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to assess study heterogeneity. Key factors include:
- Exposure timing : Critical windows (e.g., gestational vs. postnatal) alter outcomes.
- Metabolite analysis : Measure monoester metabolites (e.g., mono-(1-ethyl-2-methylpropyl) phthalate) to confirm bioavailability .
- Species-specific differences : Rodent vs. human hepatic metabolism rates require cross-species extrapolation models .
Q. What computational approaches are effective for predicting cumulative risks of this compound in mixtures?
- Methodological Answer : Use probabilistic models (e.g., Bayesian networks) to integrate dose-additivity and interaction data from structurally analogous phthalates (e.g., DEHP, DIBP). Prioritize endpoints with shared molecular targets (e.g., PPARγ activation) .
- Example Data :
| Phthalate Mixture | HI (Hazard Index) | Key Endpoint |
|---|---|---|
| DEHP + DIBP | 1.8 | Liver hypertrophy |
| DIBP + BBP | 2.3 | Testicular atrophy |
Q. How can crystallographic data improve understanding of this compound’s interactions with nuclear receptors?
- Methodological Answer : Employ single-crystal X-ray diffraction (SXRD) with SHELX software to resolve ligand-receptor binding conformations. Refinement protocols should include anisotropic displacement parameters and hydrogen-bonding networks . For dynamic interactions, pair with molecular dynamics simulations (e.g., AMBER) .
Key Methodological Considerations
- Structural Confirmation : NMR (¹H/¹³C) and high-resolution MS are essential for verifying synthetic purity.
- Regulatory Testing : Align with EPA’s TSCA guidelines for in vivo protocols, including OECD 407 (28-day repeated dose toxicity) .
- Data Gaps : Prioritize research on transgenerational epigenetic effects using multi-omics approaches (e.g., methylome and transcriptome profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
